
(Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, is a molecule that is likely to exhibit interesting chemical and physical properties due to the presence of various functional groups and aromatic systems. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the behavior of such molecules.
Synthesis Analysis
The synthesis of related compounds typically involves Knoevenagel condensation reactions, which are known to yield (Z)- and (E)-isomers. For instance, the synthesis of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate resulted in a mixture of (E) and (Z) isomers, which were characterized using various spectroscopic techniques . Similarly, the synthesis of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile also produced both isomers . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using single-crystal X-ray diffraction. The Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was found to form a three-dimensional supramolecular network, stabilized by hydrogen bonds and π-π stacking interactions . The Z isomer of another related compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, showed strong intermolecular interactions in its crystal structure . These findings suggest that the compound of interest may also exhibit a complex supramolecular architecture.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using Hirshfeld surface analysis and DFT calculations. For example, the roles of noncovalent interactions in crystal packing were quantified for the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate . The crystal packing density and stability of different isomers were also compared for the tribromophenyl compound . These analyses provide a foundation for predicting the properties of the compound , which may include solubility, melting point, and stability.
科学的研究の応用
Optoelectronic Applications
Donor-acceptor substituted thiophene dyes, including structures similar to "(Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile", have been synthesized and characterized for their nonlinear optical limiting behavior, which is crucial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior under nanosecond Nd: YAG laser excitation at 532 nm wavelength were demonstrated, indicating their potential use in photonic or optoelectronic devices (Anandan et al., 2018).
Aggregation-Enhanced Emission (AIE)
A novel diphenylacrylonitrile derivative exhibited aggregation-enhanced emission (AIE) effects, highlighting the potential of such compounds in developing advanced materials with distinct piezochromic behaviors. This property was significantly observed when hydrostatic pressure was applied, changing the fluorescence color from light green to red. Such materials are promising for sensing and imaging applications (Ouyang et al., 2016).
Antimicrobial and Antifungal Properties
Compounds related to "this compound" have shown promising antimicrobial and antifungal activities. These findings suggest the potential of such chemical structures in developing new antimicrobial agents with applications in healthcare and agriculture. The synthesis of new heterocycles derived from similar structures as potent antifungal agents further supports their utility in addressing challenges related to fungal infections (Gomha & Abdel‐Aziz, 2012).
特性
IUPAC Name |
(Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-2-24-19-6-4-3-5-15(19)11-16(12-22)20-23-18(13-25-20)14-7-9-17(21)10-8-14/h3-11,13H,2H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAXPYOFNACAMJ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2553997.png)
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2554001.png)
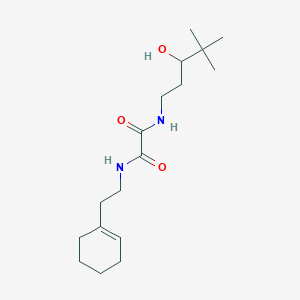

![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554009.png)
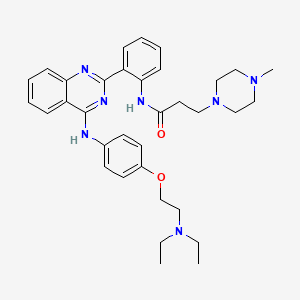
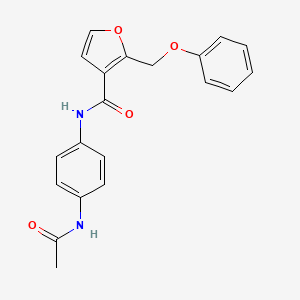
![3-(4-chlorophenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2554015.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)

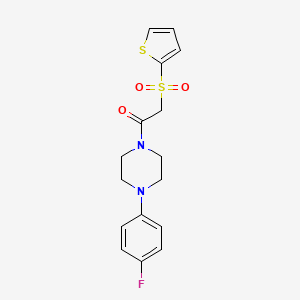
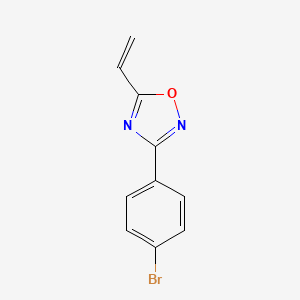
![N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2554020.png)